molecular formula C16H20N4O2S B2716959 2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine CAS No. 2415510-71-1

2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine

Cat. No.: B2716959
CAS No.: 2415510-71-1
M. Wt: 332.42
InChI Key: QGQRXGZUIHBAON-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution to form the thienopyrimidine core . The final product is obtained through a series of reactions, including cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine and morpholine moieties enhance its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(19-5-2-1-3-6-19)13-10-20(7-8-22-13)14-12-4-9-23-15(12)18-11-17-14/h4,9,11,13H,1-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQRXGZUIHBAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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